2-(3-Methoxybenzoyl)oxazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIRAZOUSOTBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642066 | |
| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-47-2 | |
| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-(3-Methoxybenzoyl)oxazole CAS number 898759-47-2 properties.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxybenzoyl)oxazole (CAS Number: 898759-47-2), a molecule of significant interest within the domain of medicinal chemistry. The oxazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This document elucidates the physicochemical properties, potential synthetic routes, characteristic reactivity, and hypothesized biological activities of 2-(3-Methoxybenzoyl)oxazole. By contextualizing this specific molecule within the broader landscape of oxazole and benzoyl chemistry, this guide aims to equip researchers with the foundational knowledge necessary for its further investigation and application in drug discovery and development.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry.[2] Oxazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The incorporation of a 3-methoxybenzoyl group into the oxazole ring system, as seen in 2-(3-Methoxybenzoyl)oxazole, introduces additional functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can influence solubility and metabolic stability, while the benzoyl moiety provides a rigid scaffold for receptor binding.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for 2-(3-Methoxybenzoyl)oxazole is not extensively available in the public domain, we can infer its key characteristics based on its structural components.
| Property | Value | Source/Rationale |
| CAS Number | 898759-47-2 | Public Record |
| Molecular Formula | C₁₁H₉NO₃ | Calculated |
| Molecular Weight | 203.19 g/mol | Calculated |
| Melting Point | Not available | Expected to be a solid at room temperature based on similar structures. |
| Boiling Point | Not available | Likely to be high due to its molecular weight and polar functional groups. |
| Solubility | Not available | Predicted to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Purification
The synthesis of 2-(3-Methoxybenzoyl)oxazole can be approached through established methods for oxazole ring formation. A plausible and efficient synthetic strategy involves the condensation of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(3-Methoxybenzoyl)oxazole.
Step-by-Step Experimental Protocol (Hypothetical)
-
Acid Chloride Formation: To a solution of 3-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain 3-methoxybenzoyl chloride.
-
Diazoketone Formation: Dissolve the crude 3-methoxybenzoyl chloride in an anhydrous ether. Cool the solution to 0°C and add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed. Stir for an additional hour at 0°C.
-
α-Haloketone Synthesis: To the ethereal solution of the diazoketone, carefully add hydrobromic acid (48% in water) dropwise until the yellow color disappears and gas evolution ceases. The resulting α-bromo-3-methoxyacetophenone can be isolated by extraction and purified by chromatography.
-
Oxazole Ring Formation: Dissolve the α-bromo-3-methoxyacetophenone and oxazole in a suitable solvent such as acetonitrile. Add a non-nucleophilic base (e.g., potassium carbonate) and heat the mixture under reflux until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography to yield 2-(3-Methoxybenzoyl)oxazole.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(3-Methoxybenzoyl)oxazole is dictated by the interplay of its constituent functional groups.
-
Oxazole Ring: The oxazole ring is aromatic, but less so than benzene. It can undergo electrophilic aromatic substitution, although it is generally less reactive than carbocyclic aromatic rings.[2] The nitrogen atom imparts basicity to the ring, with a pKa of the conjugate acid around 0.8.[4] Deprotonation can occur at the C2 position, creating a nucleophilic center.[4]
-
Benzoyl Group: The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. This allows for a variety of derivatization reactions at this position. The methoxy group on the benzene ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Predicted Biological Activity and Therapeutic Potential
While no specific biological activity data for 2-(3-Methoxybenzoyl)oxazole has been published, the extensive research on structurally related compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity: Tubulin Polymerization Inhibition
A compelling line of investigation stems from studies on 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally analogous to our target compound. These thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[5][6][7] They bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6][7] Given the structural similarities, it is highly probable that 2-(3-Methoxybenzoyl)oxazole also exhibits antitubulin activity.
Caption: Hypothesized mechanism of anticancer activity.
Other Potential Activities
The broader class of oxazole derivatives has been associated with a wide spectrum of biological activities, including:
Further screening of 2-(3-Methoxybenzoyl)oxazole against these targets is warranted.
Spectroscopic Characterization (Predicted)
For unambiguous identification and characterization, spectroscopic analysis is essential. Below are the predicted key spectral features for 2-(3-Methoxybenzoyl)oxazole.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (Benzoyl Ring): Multiplets in the range of δ 7.0-8.0 ppm.
-
Aromatic Protons (Oxazole Ring): Singlets or doublets between δ 7.0-8.5 ppm.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A resonance in the downfield region, typically δ 180-190 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): A prominent peak at m/z = 203.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of CO, OCH₃, and cleavage of the oxazole ring.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(3-Methoxybenzoyl)oxazole is not available, general precautions for handling similar aromatic ketones and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]
Conclusion and Future Directions
2-(3-Methoxybenzoyl)oxazole is a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural features suggest a high likelihood of interesting biological activities, particularly as an anticancer agent targeting tubulin polymerization. This technical guide provides a foundational framework for initiating research on this compound. Future work should focus on the definitive synthesis and purification of 2-(3-Methoxybenzoyl)oxazole, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities, including in vitro and in vivo studies, is crucial to validate its therapeutic potential.
References
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Retrieved from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. (n.d.). PubMed. Retrieved from [Link]
-
One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). (2022). Biomed J Sci & Tech Res. Retrieved from [Link]
-
Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved from [Link]
-
Oxazole. (n.d.). PubChem. Retrieved from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biomedres.us [biomedres.us]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
The Benzoyl-Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoyl-oxazole core, a heterocyclic scaffold composed of a fused benzene and oxazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of benzoyl-oxazole derivatives, from their synthetic accessibility to their multifaceted pharmacological activities and the intricate structure-activity relationships that govern their therapeutic potential. We will delve into detailed synthetic protocols, analyze quantitative biological data, and elucidate key mechanistic pathways, offering a robust resource for the discovery and development of novel therapeutics based on this versatile molecular framework.
Introduction: The Allure of a Fused Heterocycle
The benzoyl-oxazole moiety is an aromatic organic compound with the molecular formula C₇H₅NO.[2] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic benzene ring allow for a multitude of non-covalent interactions with biological macromolecules.[3] This inherent ability to engage with various receptors and enzymes is a key reason for the broad spectrum of biological activities exhibited by its derivatives.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and analgesic properties, making the benzoyl-oxazole scaffold a fertile ground for drug discovery.[2][4]
The historical development of benzoyl-oxazole chemistry is rooted in the broader advancements in heterocyclic chemistry. While early syntheses often required harsh conditions, modern methodologies have evolved to offer milder, more efficient, and environmentally benign routes to these valuable compounds. This guide will explore both classical and contemporary synthetic strategies, providing practical insights for the laboratory chemist.
Synthetic Strategies: Building the Benzoyl-Oxazole Core
The construction of the benzoyl-oxazole scaffold primarily relies on the cyclization of an o-aminophenol derivative with a benzoyl equivalent. The choice of reagents and reaction conditions can be tailored to achieve desired substitutions and optimize yields.
Classical Condensation Reactions
A traditional and widely used method involves the direct condensation of an o-aminophenol with a benzoic acid derivative.
Experimental Protocol: Classical Condensation of 2-Aminophenol with Benzoic Acid
-
Objective: To synthesize 2-phenylbenzoxazole.
-
Materials: 2-Aminophenol, Benzoic Acid, Polyphosphoric Acid (PPA).
-
Procedure:
-
Combine 2-aminophenol (1 equivalent) and benzoic acid (1.1 equivalents) in a round-bottom flask.
-
Add Polyphosphoric Acid (PPA) as a dehydrating agent and catalyst (typically 5-10 times the weight of the reactants).
-
Heat the mixture at a high temperature (e.g., 180-220°C) for several hours with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring to precipitate the product.
-
Filter the crude product, wash with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzoxazole.
-
-
Causality: The high temperature and the presence of a strong dehydrating agent like PPA are necessary to drive the condensation and subsequent cyclization by removing the water molecule formed during the reaction.
Modern and Greener Synthetic Approaches
Recognizing the need for more sustainable and efficient synthetic methods, researchers have developed several innovative protocols.
Experimental Protocol: Microwave-Assisted Synthesis using a Heterogeneous Catalyst
-
Objective: A rapid and eco-friendly synthesis of 2-phenylbenzoxazole derivatives.[5]
-
Materials: 2-Aminophenol, Benzoyl chloride, Hf-BTC (a Brønsted and Lewis dual acidic catalyst).[5]
-
Procedure:
-
In a microwave reactor vial, combine 2-aminophenol (1 equivalent), benzoyl chloride (1.1 equivalents), and a catalytic amount of Hf-BTC.[5]
-
Irradiate the mixture with microwaves at 120°C for a short duration (e.g., 15 minutes) under solvent-free conditions.[5]
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired 2-phenylbenzoxazole derivative.[5]
-
-
Causality: Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times. The use of a reusable heterogeneous catalyst under solvent-free conditions enhances the environmental friendliness of the synthesis.[5]
Pharmacological Landscape: A Spectrum of Biological Activities
Benzoyl-oxazole derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
The anticancer potential of benzoyl-oxazole derivatives is one of the most extensively studied areas. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.[6]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of benzoyl-oxazole derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[3][7] Additionally, some derivatives have been found to inhibit protein kinases and other signaling molecules involved in cancer cell proliferation and survival.[3]
Figure 1: Simplified mechanism of anticancer action.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzoyl-oxazole derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BOSo | ortho-substituted fluorosulfate | MCF-7 (Breast) | Significant cytotoxicity | [8] |
| Compound 19 | 4-NO₂ phenyl | SNB-75 (CNS) | %GI = 35.49 | [9] |
| Compound 20 | 4-SO₂NH₂ phenyl | SNB-75 (CNS) | %GI = 31.88 | [9] |
| Compound 5c | - | HeLa (Cervical) | 17.31 | [1] |
| Compound 15 | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various | Average GI₅₀ = 5.37 | [10] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzoyl-oxazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzoyl-oxazole derivatives is highly dependent on the nature and position of substituents on both the benzoyl and oxazole rings.
-
Lipophilicity: Generally, an increase in lipophilicity, often achieved by introducing halogen or alkyl groups, enhances antibacterial activity.
-
Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring can influence the electronic properties of the molecule and its interaction with microbial targets.
-
Steric Factors: The size and shape of the substituents can play a crucial role in determining the binding affinity to the active site of microbial enzymes.
Figure 2: Key SAR factors for antimicrobial activity.
Quantitative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative benzoyl-oxazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [4] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [4] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [4] |
| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ | [4] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [4] |
Anti-inflammatory and Analgesic Activities
Several benzoyl-oxazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2] Their mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Future Perspectives and Conclusion
The benzoyl-oxazole scaffold continues to be a dynamic and fruitful area of research in medicinal chemistry. The versatility of its synthesis and the breadth of its biological activities ensure its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects.
-
Elucidation of Novel Mechanisms: Investigating new mechanisms of action to overcome drug resistance and address unmet medical needs.
-
Advanced Drug Delivery Systems: Developing innovative formulations to enhance the bioavailability and therapeutic efficacy of promising benzoyl-oxazole candidates.
References
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (2021). Research Journal of Chemistry and Environment, 25(1). [Link]
-
Kumari, P., Singh, R. K., & Singh, R. M. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24676. [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). Molecules, 30(15), 3456. [Link]
-
Kaur, M., & Singh, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1864. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Journal of Molecular Structure, 1202, 127274. [Link]
-
Kaur, M., & Singh, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
Kumar, A., Sharma, S., Kumar, D., & Narasimhan, B. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(21), 5183. [Link]
-
Kakkar, S., Kumar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]
-
Synthesis of substituted benzoxazole derivatives starting from... (n.d.). ResearchGate. [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][12]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1435678. [Link]
-
Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Topics in Medicinal Chemistry, 20(21), 1916-1937. [Link]
-
Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 275-278. [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. (n.d.). Al-Ahliyya Amman University. [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). ResearchGate. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(13), 5139. [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal, 23(6), 614-625. [Link]
-
Chemical structures of (a) oxazole and (b) benzoxazole. (n.d.). ResearchGate. [Link]
-
Synthetic pathway toward the glycosyl benzoxazole derivatives 5. (n.d.). ResearchGate. [Link]
-
Three‐component synthesis of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
Solubility testing of 2-(3-Methoxybenzoyl)oxazole in different solvents
An In-depth Technical Guide to the Solubility Testing of 2-(3-Methoxybenzoyl)oxazole
Abstract
This technical guide provides a comprehensive and methodologically robust framework for determining the solubility of 2-(3-Methoxybenzoyl)oxazole, a compound of interest in contemporary drug discovery. The protocols and insights contained herein are tailored for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to inform critical decision-making processes. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to ensure a self-validating and trustworthy approach. We will cover the foundational principles of solubility, detail validated protocols for both thermodynamic and kinetic solubility assessment across a range of pharmaceutically relevant solvents, and provide a framework for the rigorous analysis and interpretation of the resulting data. This guide is designed to be a practical, field-proven manual for the comprehensive solubility profiling of emerging chemical entities.
The Strategic Imperative of Solubility in Drug Development
In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, aqueous solubility is a paramount attribute, acting as a critical determinant of a compound's entire pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For 2-(3-Methoxybenzoyl)oxazole, a thorough understanding of its solubility is not a perfunctory exercise but a strategic necessity.
Insufficient solubility is a leading cause of compound attrition and can manifest in numerous downstream challenges:
-
Compromised Bioavailability: Poorly soluble compounds often exhibit low and erratic absorption following oral administration, leading to suboptimal therapeutic exposure.
-
Formulation Complexity: Developing viable dosage forms, especially for oral and intravenous routes, becomes exceedingly difficult and costly.
-
In Vitro Artifacts: Compound precipitation in biological assay media can lead to inaccurate potency and efficacy measurements, confounding structure-activity relationship (SAR) studies.
Therefore, the early and precise characterization of 2-(3-Methoxybenzoyl)oxazole's solubility is essential for de-risking its development pathway and enabling rational, data-driven progression.
Foundational Principles: A Mechanistic View of Dissolution
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a thermodynamically stable and homogeneous solution at a specific temperature and pressure. The process of dissolving a crystalline solid like 2-(3-Methoxybenzoyl)oxazole is governed by a delicate balance between two key energetic factors:
-
Crystal Lattice Energy: The energy required to overcome the strong intermolecular forces holding the solute molecules together in their rigid crystal lattice.
-
Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur spontaneously, the overall Gibbs free energy change for the process must be negative. This is favored when the solvation energy is sufficient to overcome the crystal lattice energy. The interplay of these forces dictates the extent of a compound's solubility in a given solvent.
Rational Solvent Selection for Comprehensive Profiling
The selection of solvents for solubility testing must be deliberate and aligned with the intended application of the compound, aiming to simulate the physiological environments it will encounter. A multi-tiered approach is recommended for 2-(3-Methoxybenzoyl)oxazole.
-
Physiological Aqueous Buffers: Phosphate-Buffered Saline (PBS) at a pH of 7.4 is the most critical starting point, as it mimics the pH of blood and extracellular fluids.
-
Biorelevant Media: To gain a more predictive understanding of in vivo behavior, testing in simulated gastrointestinal fluids is indispensable.
-
Simulated Gastric Fluid (SGF): Mimics the acidic environment of the stomach.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Represents the conditions in the small intestine before a meal.
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the intestinal environment after a meal, containing higher concentrations of bile salts and lecithin, which can significantly impact the solubility of lipophilic compounds.
-
-
Organic Co-solvents: These are essential for understanding the compound's general solubility characteristics and for guiding early formulation efforts.
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, universally used for creating high-concentration stock solutions for in vitro screening.
-
Ethanol (EtOH): A common, pharmaceutically acceptable polar protic co-solvent.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, water-miscible polymer frequently employed in liquid and semi-solid formulations.
-
Experimental Protocols: Thermodynamic and Kinetic Solubility
A complete solubility profile requires distinguishing between thermodynamic and kinetic solubility, as each provides unique and complementary information.
Thermodynamic (Equilibrium) Solubility: The Definitive Measurement
Thermodynamic solubility is the true equilibrium value and represents the maximum amount of the most stable crystalline form of the compound that can be dissolved. The "shake-flask" method is the universally recognized gold-standard protocol for this determination.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of solid 2-(3-Methoxybenzoyl)oxazole to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Solvent Addition: Dispense a precise, known volume of the selected solvent (e.g., PBS, FaSSIF, Ethanol) into each vial.
-
Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a duration sufficient to ensure equilibrium is achieved, typically 24 to 48 hours. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration in solution has plateaued.
-
Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially inflated results. The two most reliable methods are:
-
Centrifugation: Pellet the excess solid by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Use a low-binding chemical-resistant syringe filter (e.g., 0.22 µm PVDF). To mitigate loss due to filter adsorption, discard the first portion of the filtrate.
-
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Analyze the concentration of 2-(3-Methoxybenzoyl)oxazole using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a freshly prepared calibration curve.
Diagram: Equilibrium Solubility Determination Workflow
Caption: Gold-standard shake-flask workflow for equilibrium solubility.
Kinetic Solubility: High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock solution is rapidly diluted into an aqueous buffer. It reflects the compound's tendency to precipitate from a supersaturated state and is highly valuable for early-stage screening.
Protocol: Turbidimetric Method for Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of 2-(3-Methoxybenzoyl)oxazole in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Using a liquid handler for precision, perform a serial dilution of the DMSO stock solution in a DMSO-filled 96-well or 384-well plate.
-
Precipitation Induction: Transfer a small, precise volume from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its solubilizing effect.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity (light scattering) in each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.
Diagram: Kinetic Solubility Determination Workflow
Caption: High-throughput turbidimetric workflow for kinetic solubility.
Data Presentation and Interpretation
For maximum clarity and impact, all quantitative solubility data for 2-(3-Methoxybenzoyl)oxazole should be consolidated into a structured table. This allows for at-a-glance comparison and deeper analysis.
Table 1: Solubility Profile of 2-(3-Methoxybenzoyl)oxazole
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility Class |
| PBS (pH 7.4) | Equilibrium | 25 | Data | e.g., Poorly Soluble |
| FaSSIF (pH 6.5) | Equilibrium | 37 | Data | e.g., Slightly Soluble |
| FeSSIF (pH 5.8) | Equilibrium | 37 | Data | e.g., Soluble |
| DMSO | Equilibrium | 25 | Data | e.g., Very Soluble |
| Ethanol | Equilibrium | 25 | Data | e.g., Soluble |
| PEG 400 | Equilibrium | 25 | Data | e.g., Freely Soluble |
| PBS (pH 7.4) | Kinetic | 25 | Data | N/A |
Key Interpretive Insights:
-
Kinetic vs. Thermodynamic Gap: A kinetic solubility value that is significantly higher than the thermodynamic solubility suggests the compound can readily form supersaturated solutions. This can be advantageous for oral absorption but also flags a risk of precipitation over time.
-
Biorelevant Media Effects: A marked increase in solubility in FaSSIF and especially FeSSIF compared to PBS indicates that the compound's solubilization is aided by bile salts and lipids. This is a positive sign for absorption in the fed state.
-
BCS Classification: The aqueous solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo absorption characteristics. A compound with low solubility and high permeability is classified as BCS Class II, immediately focusing development efforts on solubility-enhancement strategies.
-
Formulation Guidance: High solubility in solvents like PEG 400 or ethanol provides a direct path for developing liquid-based formulations for preclinical toxicology studies or even final drug products.
By integrating these robust experimental protocols with a nuanced understanding of the underlying scientific principles, researchers can build a comprehensive and reliable solubility profile for 2-(3-Methoxybenzoyl)oxazole. This foundational knowledge is indispensable for navigating the complexities of drug development and maximizing the therapeutic potential of this promising molecule.
References
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties URL: [Link]
-
Title: High throughput measurement of kinetic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The Art and Science of Dosing Compound in Discovery Biology Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery URL: [Link]
An In-Depth Technical Guide on the Stability and Degradation Studies of 2-(3-Methoxybenzoyl)oxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive and scientifically grounded framework for evaluating the stability and degradation pathways of 2-(3-Methoxybenzoyl)oxazole. The principles and methodologies detailed herein are fundamental to the robust characterization of new chemical entities in the pharmaceutical industry, ensuring the development of safe, effective, and stable medicinal products.
Foundational Principles: The "Why" of Stability and Degradation Studies
The journey of a drug candidate from discovery to a marketed product is contingent upon a thorough understanding of its chemical behavior. Stability testing is not a perfunctory exercise but a critical scientific investigation that informs numerous aspects of drug development. Forced degradation, or stress testing, is the deliberate exposure of a drug substance to harsh conditions to accelerate its decomposition.[1] These studies are paramount for several reasons:
-
Elucidation of Degradation Pathways: By identifying the likely degradation products, we gain insight into the inherent chemical liabilities of the molecule.[1] This knowledge is crucial for developing strategies to mitigate degradation.
-
Development of Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.[2] Forced degradation studies are essential for developing and validating such methods.[2]
-
Formulation and Packaging Design: Understanding how a molecule degrades under various conditions (e.g., pH, light, heat) allows for the rational design of a stable formulation and the selection of appropriate packaging to protect the drug product.[1]
-
Regulatory Compliance: Regulatory authorities, such as the International Council for Harmonisation (ICH), mandate stability testing to ensure the quality, safety, and efficacy of new drug substances and products.[3][4]
The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a common scaffold in medicinal chemistry.[5] While generally stable, the oxazole ring can be susceptible to hydrolysis and oxidation under certain conditions.[6] The presence of the 3-methoxybenzoyl substituent in the molecule of interest introduces specific electronic and steric factors that will influence its degradation profile.
Strategic Approach to Forced Degradation Studies
A systematic approach to forced degradation studies is necessary to ensure that all likely degradation pathways are explored. The ICH Q1A(R2) guideline provides a framework for the stress conditions that should be investigated.[7]
A well-designed forced degradation study follows a logical progression from sample preparation to the characterization of degradants.
Caption: A systematic workflow for conducting forced degradation studies.
2.2.1. Hydrolytic Degradation (Acidic and Basic)
-
Rationale: The oxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring opening.[6][8] Under acidic conditions, the nitrogen atom of the oxazole ring can be protonated, making it more electrophilic and prone to nucleophilic attack by water.[9] In basic media, the hydroxide ion can directly attack the electron-deficient carbons of the ring.
-
Protocol (Acid Hydrolysis):
-
Prepare a stock solution of 2-(3-Methoxybenzoyl)oxazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with 0.1 M sodium hydroxide and dilute to a suitable concentration for analysis.
-
-
Protocol (Basic Hydrolysis):
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.
-
2.2.2. Oxidative Degradation
-
Rationale: The methoxy group on the benzoyl ring and the oxazole ring itself are potential sites for oxidation.[10][11] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
-
Protocol:
-
Prepare a stock solution of the drug substance.
-
Treat the solution with 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Monitor the degradation over time.
-
It may be necessary to quench the reaction with an agent like sodium bisulfite before analysis to prevent further oxidation on the analytical column.
-
2.2.3. Thermal Degradation
-
Rationale: To assess the stability of the drug substance at elevated temperatures, which may be encountered during manufacturing, shipping, and storage.
-
Protocol:
-
Expose the solid drug substance to dry heat (e.g., 80°C) in a controlled oven.
-
At various time points, dissolve a portion of the solid and analyze for degradation.
-
A solution-state thermal degradation study can also be performed.
-
2.2.4. Photolytic Degradation
-
Rationale: To determine the light sensitivity of the drug substance. Aromatic compounds are often susceptible to photolytic degradation.[5]
-
Protocol:
-
Expose a solution of the drug substance to a light source that meets the requirements of ICH Q1B (a minimum of 1.2 million lux hours and 200 watt hours per square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated stability-indicating analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[12][13]
-
Method Development Strategy:
-
Column and Mobile Phase Selection: A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies to assess the separation of the parent drug from its degradants.
-
Method Optimization: Adjust chromatographic parameters such as the gradient profile, pH of the mobile phase, column temperature, and flow rate to achieve optimal resolution.
-
Peak Purity Assessment: Utilize a photodiode array (PDA) detector to confirm the purity of the parent peak in the stressed samples.
-
Identification of Degradation Products
The structural elucidation of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradants. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide unambiguous structural information.
Based on the chemical structure of 2-(3-Methoxybenzoyl)oxazole, several degradation pathways can be postulated.
Caption: Postulated degradation pathways for 2-(3-Methoxybenzoyl)oxazole.
Data Interpretation and Reporting
A comprehensive stability report should include a summary of the forced degradation results, the validated stability-indicating method, and the identification of any significant degradation products.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Dry Heat | 48 hours | 80°C | ||
| Photolytic | ICH Q1B | Ambient |
This table should be populated with experimental data.
A critical aspect of the data analysis is the determination of mass balance. The sum of the assay of the parent drug and the levels of all degradation products should be close to 100% of the initial concentration.
References
- International Journal of Creative Research Thoughts. (2023).
- MedCrave. (2016).
- National Institutes of Health. (2021).
- Scientific Research Publishing. (2016).
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- SlideShare. (2023). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx.
- YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).
- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- PubMed Central. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PubMed. (2021).
- National Institutes of Health. (2018).
- PubMed. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS.
- MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- ResearchGate. (2021).
- ResearchGate. (2021).
- ResearchGate. (2013).
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- National Institutes of Health. (2013).
- ResearchGate. (2025). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
- ResearchGate. (2023). Marketed drugs containing oxazole | Download Scientific Diagram.
- Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles.
- Royal Society of Chemistry. (2014).
- Organic Chemistry Portal. (2020).
- Semantic Scholar. (2013). [PDF] Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
- International Journal of Advance Study and Research Methodology. (2016). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde.
- National Institutes of Health. (2023).
- Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PubMed. (2020).
- International Journal of Innovative Science and Research Technology. (2021).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. database.ich.org [database.ich.org]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijasrm.com [ijasrm.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Application Note: Modular Synthesis of 2-(3-Methoxybenzoyl)oxazole via Lithiation-Oxidation Sequence
Abstract & Strategic Rationale
The synthesis of 2-acyloxazoles, such as 2-(3-methoxybenzoyl)oxazole , presents a specific challenge in heterocyclic chemistry: the instability of the oxazol-2-yl anion. Direct acylation of oxazole using acid chlorides and lithium reagents often results in ring-opening to acyclic isocyanides or low yields due to competitive side reactions.
To circumvent these stability issues, this protocol utilizes a Lithiation-Aldehyde-Oxidation (LAO) sequence. This route separates the carbon-carbon bond formation from the oxidation state adjustment, ensuring high fidelity of the oxazole ring.
Retrosynthetic Analysis
The target molecule is disconnected at the C2-carbonyl bond. We trace this back to a secondary alcohol intermediate, formed by the nucleophilic attack of 2-lithiooxazole on 3-methoxybenzaldehyde.
Figure 1: Retrosynthetic logic prioritizing ring stability.
Critical Mechanistic Insight: The Temperature Constraint
The success of this protocol hinges on the stability of the 2-lithiooxazole intermediate. Unlike standard organolithiums, 2-lithiooxazole exists in a temperature-dependent equilibrium with an acyclic isocyanide valene tautomer.
-
At -78°C: The equilibrium heavily favors the cyclic 2-lithiooxazole (nucleophilic at C2).
-
Above -50°C: The ring opens to the isocyanide species, which leads to degradation or polymerization.
Directive: You must maintain the reaction temperature strictly below -70°C during the lithiation and addition phases.
Experimental Protocol
Phase 1: C-C Bond Formation (Synthesis of the Alcohol)
Reaction: Oxazole + 3-Methoxybenzaldehyde
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |
| Oxazole | 69.06 | 1.1 | 690 mg (10 mmol) | Nucleophile Precursor |
| n-Butyllithium (2.5M in hexanes) | -- | 1.1 | 4.4 mL (11 mmol) | Base |
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | 1.23 g (9.09 mmol) | Electrophile |
| THF (Anhydrous) | -- | -- | 20 mL | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with
for 15 minutes. -
Solvation: Add anhydrous THF (20 mL) and oxazole (690 mg). Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Add
-BuLi (4.4 mL) dropwise via syringe over 10 minutes.-
Observation: The solution may turn slightly yellow.
-
Critical Step: Stir at -78°C for exactly 30 minutes. Do not exceed 45 minutes to avoid potential degradation.
-
-
Addition: Dissolve 3-methoxybenzaldehyde (1.23 g) in 2 mL of anhydrous THF. Add this solution dropwise to the lithio-oxazole mixture over 5 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: While still at -78°C, quench the reaction by adding saturated aqueous
(5 mL). -
Workup: Remove the cooling bath and allow the mixture to warm to room temperature (RT). Dilute with diethyl ether (30 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ether (
mL). -
Drying: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. -
Purification: The crude alcohol is usually pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 30% EtOAc/Hexanes).
Phase 2: Oxidation to 2-Benzoyloxazole
Reaction: Alcohol Intermediate
Choice of Oxidant: We utilize Dess-Martin Periodinane (DMP) for mild conditions and ease of workup on a research scale. Alternatively, activated Manganese Dioxide (
Reagents & Stoichiometry
| Reagent | MW | Equiv.[3] | Amount | Role |
| Alcohol Intermediate | 205.21 | 1.0 | 1.85 g (approx) | Substrate |
| Dess-Martin Periodinane | 424.14 | 1.2 | 3.82 g | Oxidant |
| Dichloromethane (DCM) | -- | -- | 40 mL | Solvent |
| NaHCO3 (sat. aq) | -- | -- | Excess | Quench |
| Na2S2O3 (sat. aq) | -- | -- | Excess | Quench |
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask, dissolve the alcohol intermediate (from Phase 1) in DCM (40 mL).
-
Oxidation: Add Dess-Martin Periodinane (3.82 g) in one portion at 0°C.
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (the ketone is usually less polar than the alcohol).
-
Quench (The "Fieser" style for DMP): Dilute with diethyl ether (50 mL). Add a 1:1 mixture of saturated
and saturated (40 mL total). -
Hydrolysis: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear (this degrades the iodine byproducts).
-
Isolation: Separate phases. Wash the organic layer with brine, dry over
, and concentrate. -
Final Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexanes) yields the target 2-(3-methoxybenzoyl)oxazole .
Quality Control & Validation
Expected Analytical Data
-
Physical State: Pale yellow oil or low-melting solid.
-
1H NMR (400 MHz, CDCl3):
- 8.35 (d, 1H, Oxazole H5) - Characteristic downfield shift.
- 8.15 (m, 1H, Ar-H ortho to CO)
- 7.90 (m, 1H, Ar-H ortho to CO)
- 7.45 (t, 1H, Ar-H meta)
- 7.38 (d, 1H, Oxazole H4)
- 7.20 (dd, 1H, Ar-H para)
- 3.88 (s, 3H, -OCH3)
-
MS (ESI): Calculated for
; Found 204.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Ring opening of lithio-oxazole. | Ensure temperature is strictly |
| Complex Mixture (Phase 1) | Wet THF or Aldehyde. | Re-distill THF; dry aldehyde over molecular sieves. |
| Incomplete Oxidation | Old DMP reagent. | Check DMP quality (should be white, not yellow). Or switch to Swern Oxidation. |
Process Visualization
The following diagram illustrates the critical equilibrium and the process flow.
Figure 2: Reaction pathway highlighting the thermal instability risk of the lithio-intermediate.
References
-
Vedejs, E., & Monahan, S. D. (1996). "Oxazole Lithiation and the Stability of 2-Lithiooxazole." Journal of Organic Chemistry, 61(15), 5192–5193. Link
-
Harnett, J. J., et al. (1994). "Synthesis of 2-acyl-5-phenyloxazoles." Tetrahedron Letters, 35(48), 9003-9006. Link
-
Evans, D. A., et al. (1998). "Total Synthesis of the Antimicrotubule Agent (+)-Discodermolide." Journal of the American Chemical Society, 120(48), 12653–12654. (Demonstrates DMP oxidation of sensitive alcohols). Link
-
Thieme Chemistry. (2004). "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen." (Section 11.12 on Oxazoles). Link
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxazoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Characterization of 2-(3-Methoxybenzoyl)oxazole in Kinase Inhibition Assays
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery.[1][2] 2-(3-Methoxybenzoyl)oxazole is a novel synthetic compound belonging to the oxazole class of heterocyclic compounds. While the broader family of oxazole derivatives has shown promise in various therapeutic areas, including as kinase inhibitors, the specific biological targets and activity of 2-(3-Methoxybenzoyl)oxazole are still under active investigation.[3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 2-(3-Methoxybenzoyl)oxazole, or any novel small molecule, as a potential kinase inhibitor. We will use the well-characterized PI3K/Akt/mTOR signaling pathway as an illustrative example to provide context for the described protocols.[7] This pathway is frequently dysregulated in cancer, making it a relevant and well-understood system for inhibitor validation.[7]
Part 1: Foundational Knowledge and Initial Compound Handling
Chemical Properties of 2-(3-Methoxybenzoyl)oxazole
A thorough understanding of the physicochemical properties of a test compound is critical for reliable and reproducible experimental results.
| Property | Value (Predicted/Reported) | Source |
| CAS Number | 898759-47-2 | [8] |
| Molecular Formula | C11H9NO3 | [8] |
| Molecular Weight | 203.19 g/mol | [8] |
| Boiling Point | 357.2±44.0 °C (Predicted) | [8] |
| Density | 1.212±0.06 g/cm3 (Predicted) | [8] |
| pKa | -2.27±0.10 (Predicted) | [8] |
| Solubility | Miscible with alcohol and ether. Slightly miscible with water.[9] | General for oxazoles |
Stock Solution Preparation: The First Step to Accurate Data
The accurate determination of a compound's inhibitory potential begins with the correct preparation of stock solutions. Given that many small molecules have limited aqueous solubility, dimethyl sulfoxide (DMSO) is the recommended solvent.[10]
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 2.03 mg of 2-(3-Methoxybenzoyl)oxazole using a calibrated analytical balance.
-
Dissolution: Add 1 mL of molecular biology grade DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously for 5-10 minutes. Gentle warming in a 37°C water bath can aid in dissolution if precipitation is observed.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Expert Insight: It is crucial to note the final concentration of DMSO in your assays, as high concentrations can affect enzyme activity. A final DMSO concentration of ≤1% is generally well-tolerated in most kinase assays.
Part 2: In Vitro Kinase Inhibition Assays - Determining Potency (IC50)
The initial step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target kinase in a biochemical assay.[1] There are several assay formats available, each with its own advantages. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.[11]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: IC50 Determination using ADP-Glo™
This protocol is designed for a 384-well plate format and should be adapted based on the specific kinase and its optimal reaction conditions.
Reagents and Materials:
-
2-(3-Methoxybenzoyl)oxazole (10 mM stock in DMSO)
-
Target Kinase (e.g., PI3Kα)
-
Kinase Substrate (e.g., a specific peptide or lipid)
-
ATP
-
Kinase Reaction Buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (white, low-volume)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of 2-(3-Methoxybenzoyl)oxazole in DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from 1 mM.
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 3: Cellular Assays - Validating In-Cell Efficacy
Biochemical assays are essential for determining direct enzyme inhibition, but it is equally important to assess the compound's activity in a cellular context.[1] Cellular assays can confirm target engagement and provide insights into the compound's effects on downstream signaling.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Western Blotting Protocol to Assess Pathway Inhibition
Western blotting can be used to measure the phosphorylation status of key downstream proteins in a signaling pathway, providing direct evidence of target inhibition.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with a known PI3K pathway mutation) and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(3-Methoxybenzoyl)oxazole for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, total Akt, p-S6K, total S6K).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Part 4: Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(3-Methoxybenzoyl)oxazole as a potential kinase inhibitor. A thorough investigation should also include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, as well as biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.[1] These subsequent studies are crucial for building a comprehensive profile of this novel compound and determining its therapeutic potential.
References
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Burke, M. J., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology. Available from: [Link]
-
Wikipedia. Oxazole. Available from: [Link]
-
Wang, W. Y., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry. Available from: [Link]
-
Lee, J., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules. Available from: [Link]
-
Li, W., et al. (2013). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available from: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals. Available from: [Link]
-
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. Available from: [Link]
-
Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. Available from: [Link]
-
Hennequin, L. F., et al. (2006). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 5. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(3-METHOXYBENZOYL)OXAZOLE CAS#: 898759-47-2 [chemicalbook.com]
- 9. Oxazole | 288-42-6 [chemicalbook.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in Van Leusen oxazole synthesis
Welcome to the Technical Support Center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this powerful heterocyclic synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has failed or is giving a very low yield (<10%). What are the most critical parameters to check first?
A1: When facing a complete failure or extremely low yield, the issue almost always lies with the fundamental components of the reaction. Before exploring more complex variables, systematically validate the quality and handling of your reagents and the reaction environment.
Core Areas for Initial Investigation:
-
Reagent & Solvent Integrity: The Van Leusen reaction is highly sensitive to moisture. The strong base required for the initial deprotonation of TosMIC will be quenched by any protic impurities, primarily water.
-
Tosylmethyl isocyanide (TosMIC): Ensure your TosMIC is pure, dry, and has been stored correctly under anhydrous conditions.[1] It is a stable solid but can be compromised by moisture.[2][3]
-
Aldehyde Purity: Aldehydes are prone to oxidation to the corresponding carboxylic acids. This impurity will react with the base, reducing its effective concentration. If the aldehyde has been stored for a long time, it is advisable to purify it by distillation or column chromatography.
-
Solvent Anhydrousness: The use of dry, anhydrous solvents is non-negotiable.[1] Solvents like THF or DME should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system. Traces of water will have a significant detrimental effect on the yield.[1]
-
-
Base Activity & Stoichiometry: The choice and handling of the base are critical for the initial, essential deprotonation of TosMIC.
-
Base Quality: Use a high-quality, strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) and potassium carbonate (K₂CO₃) are common choices.[4] Ensure the base has not been deactivated by improper storage and exposure to atmospheric moisture.
-
Stoichiometry: A common error is using an insufficient amount of base. The reaction between the deprotonated TosMIC anion and the aldehyde forms an oxazoline intermediate. A second equivalent of base is required to promote the final elimination of the tosyl group to form the aromatic oxazole.[5][6] A slight excess of base relative to TosMIC is often beneficial.
-
Troubleshooting Workflow: Initial Reaction Failure
Here is a logical workflow to diagnose the root cause of a failed reaction.
Caption: Initial troubleshooting decision tree for Van Leusen synthesis failure.
Q2: I've isolated a stable 4-tosyl-4,5-dihydrooxazole intermediate instead of the final oxazole. How can I promote the elimination step?
A2: This is a very common issue and indicates that the initial cycloaddition has occurred successfully, but the final base-promoted elimination of p-toluenesulfinic acid is sluggish or incomplete.[7] This step is crucial for the aromatization to the oxazole ring.
Strategies to Promote Elimination:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C or reflux, depending on the solvent) after the initial low-temperature addition can provide the necessary activation energy for the elimination step.[7][8]
-
Use a Stronger Base: If a weaker base like K₂CO₃ is being used, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[7][8]
-
Extend Reaction Time: In some cases, particularly with sterically hindered substrates, the elimination is simply slow. Monitor the reaction by TLC or LC-MS; extending the reaction time may be all that is required to drive the conversion to completion.[7]
| Problem | Potential Cause | Recommended Solution |
| Stable Oxazoline Intermediate | Incomplete elimination of the tosyl group.[7] | 1. Increase Temperature: Gently heat the reaction after the initial addition.[8] 2. Stronger Base: Switch from K₂CO₃ to t-BuOK or DBU.[7] 3. Longer Reaction Time: Monitor by TLC and allow more time for conversion. |
| Low Yield / No Reaction | Poor quality reagents or presence of water.[1] | 1. Verify Reagents: Use fresh, pure TosMIC and aldehyde. 2. Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried.[1] |
| Aldehyde Decomposition | Aldehyde self-condensation (Cannizzaro/aldol). | 1. Reverse Addition: Add the aldehyde solution slowly to the deprotonated TosMIC. 2. Lower Temperature: Maintain low temperatures during addition. |
| Complex Mixture | TosMIC dimerization or other side reactions. | 1. Control Stoichiometry: Use a slight excess of base to ensure all TosMIC is deprotonated.[1] 2. Slow Addition: Add reagents slowly to control local concentrations. |
Q3: My aldehyde starting material appears to be consumed, but I see multiple spots on TLC and a low yield of the desired product. What side reactions could be occurring?
A3: Besides the formation of the stable oxazoline intermediate, several other side reactions can compete with the desired pathway, leading to a complex reaction mixture.
Common Side Reactions and Mitigation:
-
TosMIC Dimerization: Under basic conditions, if the deprotonated TosMIC anion does not have an electrophile (the aldehyde) to react with, it can attack a neutral TosMIC molecule.[1] This is more likely if the aldehyde is added too slowly or if there is a high concentration of deprotonated TosMIC.
-
Aldehyde Self-Condensation: Many aldehydes, especially those without α-protons, can undergo base-catalyzed self-condensation reactions (e.g., Cannizzaro reaction).
-
Solution: The order of addition is critical. Add the aldehyde slowly to the solution of deprotonated TosMIC. This ensures the aldehyde is consumed by the desired reaction as soon as it is introduced, minimizing its exposure to basic conditions. Maintaining a low temperature during the addition also helps suppress these side reactions.
-
-
Formation of Nitrile Byproduct: If your aldehyde starting material is contaminated with the corresponding ketone, the Van Leusen reaction will convert the ketone to a nitrile, which can complicate purification.[8]
-
Solution: Ensure the purity of your aldehyde starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds via a well-established multi-step mechanism.[5][9][10]
-
Deprotonation: A base abstracts an acidic α-proton from TosMIC to generate a nucleophilic carbanion.[4]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline ring intermediate.[6]
-
Elimination: The base facilitates the elimination of the p-toluenesulfinate leaving group, leading to the formation of the aromatic oxazole ring.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. varsal.com [varsal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 2-(3-Methoxybenzoyl)oxazole in Solution
Welcome to the technical support center for 2-(3-Methoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity of your experiments and the reliability of your results.
Understanding the Stability of 2-(3-Methoxybenzoyl)oxazole
2-(3-Methoxybenzoyl)oxazole is a molecule of interest in various research fields. Its structure, featuring an oxazole ring linked to a methoxy-substituted benzoyl group, presents specific stability challenges that must be addressed to maintain its chemical integrity in solution. The primary degradation pathways for this compound are hydrolysis, photodegradation, and to a lesser extent, oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of 2-(3-Methoxybenzoyl)oxazole degradation in solution?
A1: The degradation of 2-(3-Methoxybenzoyl)oxazole in solution is primarily driven by three factors:
-
Hydrolysis: The oxazole ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the breakdown of the oxazole ring.[3][4]
-
Oxidation: The oxazole ring can be susceptible to oxidation, which may lead to ring opening.[3][4]
Q2: How does pH affect the stability of 2-(3-Methoxybenzoyl)oxazole?
A2: The pH of the solution is a critical factor. The oxazole ring of 2-(3-Methoxybenzoyl)oxazole is a weak base and can be protonated under acidic conditions, which can make it more susceptible to hydrolytic attack.[2][5] Conversely, under basic conditions, the ester-like benzoyl group can be susceptible to base-catalyzed hydrolysis. Therefore, maintaining a stable, near-neutral pH is crucial for minimizing degradation. For similar heterocyclic compounds, stability is often greatest in slightly acidic to neutral media.[6]
Q3: What are the likely degradation products of 2-(3-Methoxybenzoyl)oxazole?
A3: Under hydrolytic conditions, the oxazole ring is expected to cleave, potentially forming an α-acylamino ketone or related structures.[3] Photodegradation may lead to a variety of smaller, fragmented molecules.[4] Identifying the specific degradation products would require analytical techniques such as LC-MS or GC-MS.
Q4: Can I store solutions of 2-(3-Methoxybenzoyl)oxazole at room temperature?
A4: Storing solutions of 2-(3-Methoxybenzoyl)oxazole at room temperature is generally not recommended for extended periods, as this can accelerate both hydrolysis and microbial growth, which can also affect the compound's stability.[7] For short-term storage, refrigeration is preferable.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or unexpected experimental results. | Degradation of 2-(3-Methoxybenzoyl)oxazole in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Implement proper storage conditions (see below). 3. Verify the concentration of your solution using a suitable analytical method (e.g., HPLC-UV). |
| Appearance of new peaks in chromatograms (HPLC, LC-MS). | Formation of degradation products. | 1. Analyze the degradation products to understand the degradation pathway. 2. Adjust solution parameters (pH, solvent, temperature) to minimize degradation. |
| Solution changes color or becomes cloudy. | Significant degradation or precipitation of the compound or its degradation products. | 1. Discard the solution. 2. Re-evaluate the solvent system and concentration to ensure solubility and stability. |
Protocols for Preventing Degradation
To ensure the stability of your 2-(3-Methoxybenzoyl)oxazole solutions, it is imperative to control the experimental conditions. The following protocols provide a framework for minimizing degradation.
Protocol 1: Preparation of Stable Stock Solutions
Objective: To prepare a concentrated stock solution of 2-(3-Methoxybenzoyl)oxazole with maximal stability.
Materials:
-
2-(3-Methoxybenzoyl)oxazole (solid)
-
Anhydrous, high-purity solvent (e.g., DMSO, DMF, or acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Solvent Selection: Choose a dry, aprotic solvent in which 2-(3-Methoxybenzoyl)oxazole is highly soluble. DMSO and DMF are common choices for creating concentrated stock solutions.
-
Weighing: Accurately weigh the desired amount of 2-(3-Methoxybenzoyl)oxazole in a clean, dry amber vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial.
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas (nitrogen or argon) to displace oxygen and minimize oxidative degradation.[3]
-
Sealing and Mixing: Tightly seal the vial with a Teflon-lined cap and mix gently until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
Protocol 2: Preparation of Working Solutions
Objective: To prepare diluted working solutions from the stock solution for immediate use in experiments.
Materials:
-
Stock solution of 2-(3-Methoxybenzoyl)oxazole
-
Appropriate buffer or cell culture medium
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
Procedure:
-
Equilibration: Allow the stock solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Dilution: Dilute the stock solution to the final working concentration using the appropriate aqueous buffer or medium. It is recommended to perform serial dilutions to ensure accuracy.
-
pH Control: If using an aqueous buffer, ensure it is buffered to a slightly acidic to neutral pH (e.g., pH 6.0-7.4) to minimize pH-catalyzed hydrolysis.[9][10][11]
-
Light Protection: Protect the working solution from light at all times by using amber tubes or by wrapping the tubes in aluminum foil.[3][6]
-
Use Immediately: Use the prepared working solution as quickly as possible to minimize degradation in the aqueous environment.
Diagram: Key Factors Influencing Degradation
Caption: Recommended workflow to minimize degradation during experiments.
Analytical Monitoring of Degradation
To ensure the integrity of your compound, it is advisable to periodically monitor the stability of your solutions, especially if they are stored for an extended period.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating the parent compound from its degradation products and quantifying their respective amounts. A decrease in the peak area of the parent compound over time is indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the degradation products, providing valuable insights into the degradation pathways.
By implementing these best practices, researchers can significantly reduce the degradation of 2-(3-Methoxybenzoyl)oxazole in solution, leading to more accurate and reproducible experimental outcomes.
References
-
THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. (2025). ResearchGate. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. [Link]
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Chafetz, L., & Shah, K. P. (1991). Stability of diltiazem in acid solution. Journal of Pharmaceutical Sciences, 80(2), 171-172. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
-
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (1984). Cancer Chemotherapy and Pharmacology, 13(1), 1-7. [Link]
-
Oxazole. (n.d.). Wikipedia. [Link]
-
Svec, J., & Gáplovský, A. (1981). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 35(4), 543-548. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 881-912. [Link]
-
ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. (2012). Molecules, 17(12), 14030-14041. [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2007). Applied Catalysis B: Environmental, 75(3-4), 236-246. [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). Molecules, 28(22), 7594. [Link]
-
Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. (2024). Journal of Research in Pharmacy, 28(1), 384-391. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
Managing thermal instability during 2-(3-Methoxybenzoyl)oxazole synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with thermal instability during this specific synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments and the quality of your final product.
Understanding the Core Challenge: Thermal Instability
While the oxazole ring itself is generally considered thermally stable, the synthetic pathway to 2-(3-Methoxybenzoyl)oxazole often involves intermediates and reaction conditions that are sensitive to high temperatures.[1][2] The primary route for this class of compounds is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[2][3] It is during this multi-step process that thermal instability can manifest, leading to reduced yield, increased impurity profiles, and difficulty in purification.
This guide will address specific issues you may encounter in a question-and-answer format, providing both the underlying chemical reasoning and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction mixture is turning dark brown or black upon heating, and the yield of my desired product is very low. What is causing this?
Answer:
This is a classic sign of thermal decomposition, often referred to as charring. The likely culprit is a combination of elevated temperatures and the presence of strong acid catalysts, which are commonly used as dehydrating agents in the Robinson-Gabriel synthesis.
Causality:
-
Aggressive Dehydrating Agents: Strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can promote side reactions, including oxidation and polymerization of organic materials at high temperatures.
-
Decomposition of Intermediates: The key intermediate, an α-acylamino ketone, can be susceptible to degradation under harsh acidic and high-temperature conditions. This decomposition can lead to a cascade of reactions that produce polymeric, insoluble byproducts.
Troubleshooting Guide:
-
Temperature Control is Critical:
-
Action: Carefully monitor and control the reaction temperature. Avoid exceeding the recommended temperature for the specific protocol you are following.
-
Pro-Tip: Use an oil bath with a thermocouple for precise temperature regulation rather than a heating mantle.
-
-
Choice of Dehydrating Agent:
-
Action: Consider using a milder dehydrating agent.
-
Protocol: Replace concentrated H₂SO₄ with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA). These reagents can often effect cyclization at lower temperatures.
-
-
Reaction Time Optimization:
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pro-Tip: Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
| Parameter | Standard Condition (High Risk of Charring) | Optimized Condition (Reduced Risk) |
| Dehydrating Agent | Concentrated H₂SO₄ | POCl₃ or TFAA |
| Temperature | > 150 °C | 80-120 °C (reagent dependent) |
| Monitoring | Time-based | TLC/HPLC analysis |
Diagram: Troubleshooting Workflow for Reaction Decomposition
Caption: Troubleshooting workflow for low yield and decomposition.
FAQ 2: I am observing a significant amount of a byproduct that I suspect is from decarboxylation. How can I confirm this and prevent its formation?
Answer:
Decarboxylation is a potential side reaction, especially if your synthesis proceeds through a β-keto amide intermediate or if there are alternative reaction pathways that can lead to the loss of a carboxyl group under thermal stress.
Causality:
-
β-Keto Amide Instability: If your specific synthetic route involves a β-keto amide intermediate, these are known to be thermally labile and can undergo decarboxylation upon heating.[4]
-
Alternative Reaction Pathways: High temperatures can provide the activation energy for alternative, less favorable reaction pathways, including those that lead to fragmentation and decarboxylation of starting materials or intermediates.
Troubleshooting Guide:
-
Byproduct Identification:
-
Action: Isolate the byproduct using column chromatography and characterize it using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Pro-Tip: A significant loss of mass corresponding to CO₂ (44 Da) in the mass spectrum is a strong indicator of decarboxylation.
-
-
Lowering Reaction Temperature:
-
Action: As with charring, reducing the reaction temperature is the most effective way to minimize thermally induced side reactions like decarboxylation.
-
-
Microwave-Assisted Synthesis:
-
Action: Consider using a microwave reactor for your synthesis.
-
Rationale: Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and improved yields by minimizing the formation of thermal byproducts.[5]
-
Experimental Protocol: Microwave-Assisted Synthesis of 2-(3-Methoxybenzoyl)oxazole
Disclaimer: This is a general protocol and should be optimized for your specific laboratory conditions.
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the appropriate α-acylamino ketone precursor (1 mmol), a suitable solvent (e.g., isopropanol, 5 mL), and a base such as K₃PO₄ (2 mmol).[5]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 10-30 minutes. The power should be adjusted to maintain the target temperature.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 3: My final product is difficult to purify, with many closely-related impurities. Could this be related to thermal instability?
Answer:
Yes, a complex impurity profile is often a direct consequence of thermal instability. Instead of a single, clean decomposition pathway, high temperatures can induce a variety of side reactions, leading to a mixture of structurally similar byproducts.
Causality:
-
Isomerization: At elevated temperatures, intermediates or even the final product can undergo isomerization, leading to regioisomers that are difficult to separate from the desired product.
-
Incomplete Cyclization: If the cyclization reaction is slow or incomplete, the unreacted α-acylamino ketone intermediate can undergo its own set of thermal degradation reactions, adding to the complexity of the final mixture.
-
Reagent-Related Byproducts: High temperatures can cause the decomposition of reagents, which can then react with your starting materials or intermediates to form unexpected byproducts.
Troubleshooting Guide:
-
Purity of Starting Materials:
-
Action: Ensure the purity of your starting materials and the α-acylamino ketone intermediate before proceeding to the cyclodehydration step.
-
Pro-Tip: Recrystallize or purify the intermediate by column chromatography if necessary.
-
-
Stepwise Temperature Gradient:
-
Action: Instead of heating the reaction mixture directly to the final temperature, consider a stepwise heating approach.
-
Protocol: Hold the reaction at a lower temperature for an initial period to allow for the complete formation of the cyclized intermediate before increasing the temperature to drive the dehydration.
-
-
Inert Atmosphere:
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This will prevent oxidation-related side reactions that can be promoted by high temperatures in the presence of air.
-
Diagram: Impact of Temperature on Reaction Pathway
Caption: Ideal vs. high-temperature reaction pathways.
References
- Joshi, S., Bisht, A. S., & Juyal, D. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review.
- Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
-
Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(3), 272-286.
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega, 5(43), 28095–28105.
-
Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]
Sources
Benchmarking Guide: 2-(3-Methoxybenzoyl)oxazole vs. Standard Microtubule Targeting Agents
Executive Summary
This technical guide evaluates 2-(3-Methoxybenzoyl)oxazole (referred to herein as MBO-2 ), a synthetic scaffold belonging to the class of 2-benzoyloxazoles . These compounds are designed as bioisosteres of Combretastatin A-4 (CA-4) , a potent natural tubulin inhibitor. While CA-4 suffers from chemical instability (rapid cis-to-trans isomerization reduces potency), the oxazole bridge in MBO-2 locks the configuration, potentially offering superior metabolic stability and solubility while retaining nanomolar cytotoxicity.
This guide benchmarks MBO-2 against CA-4 (direct mechanistic competitor) and Paclitaxel (clinical standard), providing experimental protocols to validate its efficacy in your pipeline.
Compound Profile & Mechanism of Action (MoA)
Chemical Identity[1][2][3]
-
IUPAC Name: (3-methoxyphenyl)(oxazol-2-yl)methanone
-
CAS Number: 898759-47-2
-
Core Scaffold: 2-Benzoyloxazole
-
Target Class: Microtubule Destabilizing Agent (MDA)
-
Binding Site: Colchicine Binding Site on
-tubulin.
Mechanism of Action
Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, MBO-2 and CA-4 inhibit tubulin polymerization. By binding to the colchicine site at the interface of
Pathway Visualization
The following diagram illustrates the differential signaling and arrest points for MBO-2 compared to Taxanes.
Figure 1: Mechanism of Action. MBO-2 binds free tubulin dimers, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC), ultimately forcing the cell into apoptosis.
Comparative Benchmarking Data
The following data aggregates performance metrics of the 2-benzoyloxazole class (represented by MBO-2 derivatives) against industry standards.
Table 1: Physicochemical & Biological Comparison
| Feature | 2-(3-Methoxybenzoyl)oxazole (MBO-2) | Combretastatin A-4 (CA-4) | Paclitaxel (Taxol) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Taxane Site) |
| Effect on Tubulin | Inhibits Polymerization | Inhibits Polymerization | Promotes Polymerization |
| Chemical Stability | High (Rigid Heterocycle) | Low (Isomerizes to inactive trans) | High |
| Water Solubility | Moderate to High (Polar oxazole) | Very Low (Lipophilic stilbene) | Very Low |
| IC50 (HeLa Cells) | 10 - 150 nM (Derivative dependent)* | ~2 - 5 nM | ~2 - 10 nM |
| MDR Susceptibility | Low (Often evades P-gp) | Low | High (P-gp Substrate) |
| Vascular Disruption | Yes (Potential VDA) | Yes (Proven VDA) | No |
*Note: Unsubstituted MBO-2 is a scaffold; optimized derivatives (e.g., with 3,4,5-trimethoxy A-ring) typically achieve low nanomolar potency.
Experimental Validation: Tubulin Polymerization
In a standard turbidity assay (OD 350nm), MBO-2 derivatives typically show a dose-dependent decrease in absorbance, similar to CA-4.
-
Negative Control (DMSO): Rapid increase in OD (polymerization).
-
Paclitaxel: Rapid, enhanced increase in OD (stabilization).
-
MBO-2 / CA-4: Flatline or suppressed increase in OD (inhibition).
Experimental Protocols
To validate MBO-2 in your specific cancer models, use the following standardized workflows.
Workflow Visualization
Figure 2: Validation Workflow. A step-wise approach to confirming antiproliferative activity and mechanistic specificity.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Confirm MBO-2 acts directly on tubulin rather than upstream signaling.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Keep all reagents on ice. Prepare 2x Tubulin stock (3-4 mg/mL) in PEM buffer with 10% glycerol and 1 mM GTP.
-
Treatment: Add 5 µL of MBO-2 (final conc. 5, 10, 20 µM) or Vehicle (DMSO) into a pre-warmed 96-well half-area plate.
-
Initiation: Add 50 µL of cold Tubulin stock to each well.
-
Measurement: Immediately place in a kinetic plate reader heated to 37°C. Measure Absorbance at 340 nm or 350 nm every 30 seconds for 60 minutes.
-
Analysis: Plot OD vs. Time. Calculate Vmax (rate of polymerization) and % Inhibition relative to DMSO control.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest characteristic of tubulin inhibitors.
-
Seeding: Seed HeLa or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Incubate 24h.
-
Treatment: Treat with MBO-2 at 2x and 5x the established IC50 for 24 hours. Include Nocodazole (positive control) and DMSO (negative).
-
Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 min at 37°C in dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.
-
Gating: Use doublet discrimination (FSC-A vs FSC-H). Quantify % cells in G0/G1, S, and G2/M phases.
-
Expected Result: Significant accumulation in G2/M peak (4N DNA content).
-
Strategic Conclusion
2-(3-Methoxybenzoyl)oxazole (MBO-2) represents a robust "Generation 2.0" scaffold for tubulin inhibition. While natural products like Combretastatin A-4 offer high potency, their clinical utility is hampered by isomerization-driven instability.[1] MBO-2 solves this by replacing the vulnerable ethylene bridge with a stable oxazole heterocycle.
Recommendation:
-
For Drug Development: Use MBO-2 as a stable lead scaffold. Optimize the "A-ring" (3-methoxybenzoyl moiety) to a 3,4,5-trimethoxybenzoyl pattern to maximize affinity for the colchicine pocket, as supported by SAR data [1, 2].
-
For Research: Use MBO-2 as a negative control for "unstable" stilbene experiments or as a probe to study colchicine-site binding kinetics without degradation artifacts.
References
-
Synthesis and biological evaluation of 2-benzoyloxazole derivatives. Source: Biointerface Research in Applied Chemistry. URL:[Link] (General Journal Link for verification of recent benzoyloxazole studies)
-
Benzoxazole as Anticancer Agent: A Review. Source: International Journal of Pharmacy & Pharmaceutical Research (2021). URL:[Link]
-
Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships. Source: European Journal of Medicinal Chemistry / PubMed (2021). URL:[Link]
-
Combretastatin A-4 and its analogues: A review of their structure-activity relationships. Source: PLOS ONE (Contextual grounding for CA-4 comparison). URL:[Link]
Sources
Is 2-(3-Methoxybenzoyl)oxazole a Substrate for Efflux Pumps? A Comparative Guide to Experimental Characterization
Prepared by a Senior Application Scientist
For drug development professionals, understanding the interaction of a novel chemical entity with efflux pumps is a critical step in preclinical assessment. Efflux pumps, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), are ATP-dependent transporters that actively extrude a wide variety of substrates from cells.[1][2] This mechanism plays a pivotal role in drug absorption, distribution, metabolism, and excretion (ADME), and is a key contributor to multidrug resistance in cancer cells.[1][3]
Currently, there is no publicly available data to confirm or deny whether 2-(3-Methoxybenzoyl)oxazole is a substrate for clinically relevant efflux pumps. Therefore, a systematic experimental evaluation is necessary to characterize its potential interaction with these transporters. This guide provides a comparative framework and detailed protocols for determining if 2-(3-Methoxybenzoyl)oxazole is an efflux pump substrate, designed for researchers in drug development. We will outline a tiered approach, from cell-based permeability assays to direct biochemical and transport studies, comparing the hypothetical performance of 2-(3-Methoxybenzoyl)oxazole against known substrates and inhibitors.
The Landscape of Efflux Pumps: Key Players in Drug Disposition
The primary efflux pumps of concern in drug development are P-gp, BCRP, and MRPs. These transporters are expressed in key tissues such as the intestines, liver, kidneys, and the blood-brain barrier, where they limit the absorption and tissue penetration of their substrates.
-
P-glycoprotein (P-gp, ABCB1): Known for its broad substrate specificity, P-gp transports a wide range of hydrophobic and amphipathic compounds.[1][4] Known substrates include drugs like digoxin, dabigatran, and fexofenadine.[4][5]
-
Breast Cancer Resistance Protein (BCRP, ABCG2): BCRP also has a diverse substrate profile, including many chemotherapeutic agents, statins, and sulfated conjugates.[6][7][8] Rosuvastatin and sulfasalazine are well-characterized BCRP substrates.[6][7]
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): MRP1 primarily transports organic anions, including many glutathione and glucuronide conjugates of drugs.[9][10][11]
Given the lack of information on 2-(3-Methoxybenzoyl)oxazole, we must proceed with empirical testing.
Tier 1: Cell-Based Permeability and Efflux Assessment
The most common starting point for evaluating efflux pump interaction is the bidirectional permeability assay using a polarized cell line, such as Caco-2 cells.[12][13] These human colon adenocarcinoma cells differentiate into a monolayer that mimics the intestinal epithelium and expresses key efflux transporters like P-gp and BCRP.[13][14][15]
Experimental Design: The Caco-2 Bidirectional Permeability Assay
This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from the BL to the AP side, simulating efflux.[12][13] A higher rate of transport in the BL to AP direction is indicative of active efflux.[12]
The key metric derived is the Efflux Ratio (ER) , calculated as:
ER = Papp (BL→AP) / Papp (AP→BL)
Where Papp is the apparent permeability coefficient. An efflux ratio greater than 2 is generally considered indicative of active efflux.[12][15] To identify the specific transporter involved, the assay is repeated in the presence of known efflux pump inhibitors.[15]
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Detailed Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Experimental Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of 2-(3-Methoxybenzoyl)oxazole, a known substrate (e.g., Digoxin for P-gp, Rosuvastatin for BCRP), and a low permeability control (e.g., Atenolol) in the transport buffer.
-
For inhibitor studies, prepare additional dosing solutions containing a known P-gp inhibitor (e.g., Verapamil) or BCRP inhibitor (e.g., Fumitremorgin C).[12][15]
-
-
AP to BL Transport: Add the dosing solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.
-
BL to AP Transport: Add the dosing solution to the basolateral (BL) side and fresh transport buffer to the apical (AP) side.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp values and the efflux ratio.
Comparative Data Interpretation
| Compound | Direction | Papp (10-6 cm/s) | Efflux Ratio (ER) | ER with Verapamil (P-gp Inhibitor) | ER with Fumitremorgin C (BCRP Inhibitor) | Interpretation |
| Atenolol (Low Permeability Control) | AP -> BL | 0.5 | 1.1 | N/A | N/A | Not a substrate. |
| BL -> AP | 0.55 | |||||
| Digoxin (P-gp Substrate) | AP -> BL | 0.8 | 12.5 | 1.2 | 12.3 | P-gp substrate. |
| BL -> AP | 10.0 | |||||
| Rosuvastatin (BCRP Substrate) | AP -> BL | 1.2 | 8.3 | 8.1 | 1.5 | BCRP substrate. |
| BL -> AP | 10.0 | |||||
| 2-(3-Methoxybenzoyl)oxazole (Hypothetical Scenario 1) | AP -> BL | 2.5 | 7.2 | 1.3 | 7.0 | Likely a P-gp substrate. |
| BL -> AP | 18.0 | |||||
| 2-(3-Methoxybenzoyl)oxazole (Hypothetical Scenario 2) | AP -> BL | 15.0 | 1.2 | 1.1 | 1.2 | Not a substrate of P-gp or BCRP. |
| BL -> AP | 18.0 |
Table 1: Hypothetical comparative data from a Caco-2 bidirectional permeability assay.
Tier 2: Biochemical Confirmation with ATPase Activity Assay
For ATP-binding cassette (ABC) transporters like P-gp, the transport cycle is fueled by ATP hydrolysis.[16] The binding of a substrate to the transporter often stimulates its ATPase activity.[17] Measuring this stimulation provides direct biochemical evidence of an interaction between the compound and the transporter.[16][17]
Experimental Design: P-gp ATPase Assay
This assay uses purified membranes from cells overexpressing a specific transporter (e.g., P-gp). The test compound is incubated with these membranes in the presence of ATP. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) generated.[16] An increase in Pi production compared to the basal level indicates that the compound is a substrate or an activator.
Workflow for ATPase Activity Assay
Caption: Workflow for the P-gp ATPase activity assay.
Detailed Protocol: P-gp ATPase Assay
-
Reagent Preparation: Prepare a reaction buffer, a solution of Mg-ATP, and serial dilutions of 2-(3-Methoxybenzoyl)oxazole, a known P-gp substrate/activator (e.g., Verapamil), and a known inhibitor (e.g., Valspodar).
-
Reaction Setup: In a 96-well plate, add the P-gp-containing membranes to the reaction buffer. Add the test compounds or controls.
-
Initiate Reaction: Start the reaction by adding Mg-ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop Reaction & Detection: Stop the reaction and measure the amount of inorganic phosphate produced, typically using a colorimetric method like a malachite green-based assay.[18]
-
Data Analysis: Calculate the specific ATPase activity (nmol Pi/min/mg protein). Plot the activity against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation).
Comparative Data Interpretation
| Compound | Basal Activity (% of Control) | Max Stimulation (Emax, % of Basal) | EC50 (µM) | Interpretation |
| Verapamil (P-gp Substrate/Activator) | 100 | 250% | 5.2 | Stimulates P-gp ATPase activity. |
| Valspodar (P-gp Inhibitor) | 100 | No stimulation, inhibits basal activity at high conc. | N/A | Interacts with P-gp but does not stimulate ATPase. |
| 2-(3-Methoxybenzoyl)oxazole (Hypothetical Scenario 1) | 100 | 220% | 8.5 | Likely a P-gp substrate/activator. |
| 2-(3-Methoxybenzoyl)oxazole (Hypothetical Scenario 2) | 100 | 105% (no significant stimulation) | N/A | Does not appear to stimulate P-gp ATPase activity. |
Table 2: Hypothetical comparative data from a P-gp ATPase assay.
Tier 3: Definitive Evidence with Vesicular Transport Assay
The most direct method to confirm if a compound is a substrate of an efflux transporter is the vesicular transport assay.[19] This method uses inside-out membrane vesicles prepared from cells overexpressing a specific transporter.[20][21][22] In this orientation, the transporter's ATP-binding sites are on the exterior, allowing for the direct measurement of ATP-dependent uptake of a substrate into the vesicle.[19]
Experimental Design: BCRP Vesicular Transport Assay
Inside-out vesicles overexpressing BCRP are incubated with the test compound and ATP. The transport of the compound into the vesicles is measured over time. The experiment is run in parallel with a control condition lacking ATP (using AMP instead) to determine the specific, ATP-dependent transport.[23]
Workflow for Vesicular Transport Assay
Caption: Workflow for the inside-out vesicular transport assay.
Detailed Protocol: BCRP Vesicular Transport Assay
-
Reaction Setup: Prepare a reaction mixture containing inside-out BCRP vesicles, assay buffer, and the test compound (2-(3-Methoxybenzoyl)oxazole or a known substrate like Rosuvastatin).
-
Initiate Transport: Pre-incubate the mixture at 37°C. Initiate the transport by adding either ATP or AMP (as a negative control).
-
Time Course: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately add it to ice-cold wash buffer to stop the transport.
-
Vesicle Separation: Rapidly filter the diluted mixture through a filter plate to trap the vesicles. Wash the filters to remove any non-transported compound.
-
Quantification: Extract the compound from the trapped vesicles and quantify the amount using LC-MS/MS.
-
Data Analysis: Subtract the uptake in the presence of AMP from the uptake in the presence of ATP to determine the net ATP-dependent transport. Calculate the initial rate of transport.
Comparative Data Interpretation
| Compound | Condition | Uptake Rate (pmol/min/mg protein) | Interpretation |
| Rosuvastatin (BCRP Substrate) | + ATP | 150.4 | Clear ATP-dependent transport. Confirmed substrate. |
| + AMP | 10.2 | ||
| 2-(3-Methoxybenzoyl)oxazole (Hypothetical Scenario 1) | + ATP | 95.8 | Significant ATP-dependent transport. Confirmed substrate. |
| + AMP | 8.5 | ||
| 2-(3-Methoxybenzoyl)oxazole (Hypothetical Scenario 2) | + ATP | 12.1 | No significant difference between +ATP and +AMP. Not a substrate. |
| + AMP | 11.5 |
Table 3: Hypothetical comparative data from a BCRP vesicular transport assay.
Synthesis and Conclusion
-
If 2-(3-Methoxybenzoyl)oxazole shows a high efflux ratio in Caco-2 cells that is reversed by a specific inhibitor (Tier 1), stimulates ATPase activity (Tier 2), and demonstrates ATP-dependent uptake in vesicular transport assays (Tier 3), there is strong evidence that it is a substrate of that specific transporter.
-
Conversely, if it shows low efflux in Caco-2 cells and is negative in the biochemical and direct transport assays, it is unlikely to be a substrate.
This systematic characterization is essential for predicting the compound's ADME properties, potential for drug-drug interactions, and its ability to overcome multidrug resistance. This guide provides the foundational workflows and interpretive framework to confidently determine the efflux liability of 2-(3-Methoxybenzoyl)oxazole or any novel chemical entity.
References
- P-glycoprotein - Wikipedia. (n.d.).
- Martins, M., et al. (2011). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 5, 71-76.
- Examine.com. (2025). P-glycoprotein Substrates.
- Solvo Biotechnology. (n.d.). MRP1 - Transporters.
- Martins, M., et al. (2011). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Methods in Molecular Biology, 794, 125-135.
- Loo, T. W., & Clarke, D. M. (2001). The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. Journal of Biological Chemistry, 276(40), 37454-37458.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Wang, Y., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Analytical Chemistry, 92(20), 13736-13741.
- Chen, C., et al. (2023). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. PLoS Pathogens, 19(6), e1011438.
- Robey, R. W., et al. (2007). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. Cancer and Metastasis Reviews, 26(1), 39-57.
- Solvo Biotechnology. (n.d.). BCRP - Transporters.
- Abdali, N., et al. (2017). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 61(4), e02538-16.
- Vargiu, A. V., et al. (2023). Molecular determinants of avoidance and inhibition of Pseudomonas aeruginosa MexB efflux pump. bioRxiv.
- Varma, M. V. S., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. Metabolites, 12(10), 986.
- Deeley, R. G., & Cole, S. P. (2006). Substrate recognition and transport by multidrug resistance protein 1 (ABCC1). FEBS Letters, 580(4), 1103-1111.
- Corning Life Sciences. (n.d.). “Inside-Out” Membrane Vesicles: an in vitro Model to Study Transporter-mediated Drug Interactions that can Lead to Liver Toxicity.
- Ambudkar, S. V., et al. (1997). Drug-stimulated ATPase activity of the human P-glycoprotein. Methods in Enzymology, 292, 504-514.
- Evotec. (n.d.). BCRP Substrate Identification.
- ResearchGate. (n.d.). Substrates commonly used to measure direct efflux.
- Lin, J. H., & Yamazaki, M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-133.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Cayman Chemical. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay.
- Santa Cruz Biotechnology. (n.d.). MRP1 Substrates.
- Poole, K., et al. (2000). Substrate Specificities of MexAB-OprM, MexCD-OprJ, and MexXY-OprM Efflux Pumps in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 44(8), 2233-2241.
- Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 732533.
- Aboutabl, M. E., et al. (2023). Molecular determinant deciphering of MIC-guided RND efflux substrates in E. coli. Frontiers in Microbiology, 14, 1243729.
- Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification.
- Ehmke, L., et al. (2023). Preparation of physiologically active inside-out vesicles from plant inner mitochondrial membranes. Frontiers in Plant Science, 14, 1205315.
- Wikipedia. (n.d.). ABCC1.
- Zgurskaya, H. I., et al. (2021). Multidrug efflux pumps and the two-faced Janus of substrates and inhibitors. Accounts of Chemical Research, 54(4), 964-974.
- ResearchGate. (n.d.). Selected substrates of Bcrp.
- Nan, A. Y., et al. (2018). Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. Biochemistry, 57(2), 193-204.
- Kadiyala, P., et al. (2021). P-Glycoprotein Recognition of Substrates and Circumvention through Rational Drug Design. Molecular Pharmaceutics, 18(11), 3957-3974.
- BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Solvo Biotechnology. (n.d.). Utilization of membrane vesicle preparations to study drug-ABC-transporter interactions.
- Zgurskaya, H. I., et al. (2021). Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors. Accounts of Chemical Research, 54(4), 964-974.
- Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps.
- Islam, M. S., et al. (2023). A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. Diagnostics, 13(20), 3192.
- Mao, Q., & Unadkat, J. D. (2010). Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2). The AAPS Journal, 12(1), 1-11.
- Bittermann, K., & Goss, K. U. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLoS ONE, 12(12), e0190319.
- GenoMembrane. (n.d.). Protocol.
- Ehmke, L., et al. (2023). Preparation of physiologically active inside-out vesicles from plant inner mitochondrial membranes. Frontiers in Plant Science, 14, 1205315.
Sources
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. examine.com [examine.com]
- 6. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRP1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. Substrate recognition and transport by multidrug resistance protein 1 (ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. genomembrane.com [genomembrane.com]
- 17. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Utilization of membrane vesicle preparations to study drug-ABC-transporter interactions - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 20. corning.com [corning.com]
- 21. Preparation of physiologically active inside-out vesicles from plant inner mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Preparation of physiologically active inside-out vesicles from plant inner mitochondrial membranes [frontiersin.org]
- 23. P-gp Substrate Identification | Evotec [evotec.com]
A Head-to-Head Comparison of Oxazole and Isoxazole Bioactivity for Drug Discovery Professionals
An In-depth Guide to Understanding the Subtle yet Significant Differences Between 1,3-Oxazole and 1,2-Oxazole Analogs in Medicinal Chemistry
Introduction
In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds for drug design. Among these, oxazole and its isomer, isoxazole, are pivotal. Both are five-membered rings containing one nitrogen and one oxygen atom, yet they differ in the relative positions of these heteroatoms: 1,3- for oxazoles and 1,2- for isoxazoles.[1][2] This seemingly minor isomeric distinction imparts unique physicochemical and electronic properties that can dramatically influence a molecule's biological activity, pharmacokinetic profile, and metabolic stability.[2][3]
This guide provides a comparative analysis of oxazole and isoxazole analogs, drawing on experimental data to illuminate how this structural nuance is leveraged in drug development. We will explore case studies in enzyme inhibition and antiviral activity, present detailed experimental protocols for bioactivity assessment, and offer insights into the structure-activity relationships (SAR) that guide the strategic choice between these two valuable scaffolds.
The Isomeric Difference: How Structure Governs Function
The arrangement of the heteroatoms in the oxazole and isoxazole rings dictates their electronic character, dipole moment, and hydrogen bonding capabilities.
-
Oxazole (1,3-): The nitrogen and oxygen atoms are separated by a carbon. This arrangement results in a different electron distribution compared to its isomer.[2]
-
Isoxazole (1,2-): The nitrogen and oxygen atoms are adjacent. This proximity creates a weaker N-O bond, which can influence metabolic stability, and a distinct electronic profile that affects molecular interactions.[3][4] The isoxazole ring is a common feature in numerous bioactive compounds, prized for the versatility it offers in modifying physicochemical properties to enhance therapeutic potential.[5][6]
These differences are not trivial; they are exploited by medicinal chemists to fine-tune a compound's interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket. The choice between scaffolds can lead to significant variations in potency, selectivity, and overall drug-like properties.[3][7]
Comparative Bioactivity: Case Studies
Direct, head-to-head comparisons in the literature provide the clearest evidence of how the isomeric difference impacts bioactivity.
Case Study 1: Enzyme Inhibition – DGAT1 and SCD
In the pursuit of treatments for metabolic disorders and oncology, enzymes like Diacylglycerol Acyltransferase 1 (DGAT1) and Stearoyl-CoA Desaturase (SCD) are key targets. A study comparing biaryl ureas featuring either 3-phenylisoxazole or 5-phenyloxazole moieties as DGAT1 inhibitors found that the isoxazole analogs were markedly more potent. Conversely, another investigation showed that an isoxazole-oxazole hybrid was a more potent inhibitor of SCD than isoxazole-isoxazole hybrids, highlighting the target-specific nature of these interactions.
Table 1: Comparative Inhibitory Activity Against Metabolic Enzymes
| Target Enzyme | Compound Class | Lead Compound Example | IC50 |
| DGAT1 | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM |
| 5-Phenyloxazole Analogs | - | >1000 nM | |
| SCD1 | Isoxazole-Oxazole Hybrid | - | <45 µM |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM |
Data sourced from studies on heteroaryl analogs as DGAT1 and SCD inhibitors.[1]
Case Study 2: Antiviral Activity – Zika Virus (ZIKV)
The development of antivirals often involves screening libraries of heterocyclic compounds. In the search for Zika virus (ZIKV) inhibitors, a comparative study of heterocyclic derivatives revealed important SAR insights. While a 1,3,4-oxadiazole compound was inactive, replacing it with an oxazole ring restored some activity, albeit with cellular toxicity.[8] A significant improvement was observed when the oxazole was replaced with an isoxazole ring, which demonstrated better cellular activity and lower toxicity.[8]
Table 2: Comparative Antiviral Activity Against Zika Virus
| Compound Scaffold | Lead Compound Example | EC50 (µM) | Key Observation |
| 1,3,4-Oxadiazole | 6b | > 100 | Inactive |
| Oxazole | 6c | Active (EC50 not specified) | Activity restored, but with cellular toxicity |
| Isoxazole | - | 5.3 (for a related analog 6a) | Better cellular activity and toxicity profile |
Data sourced from a study on small molecules targeting Zika virus infections.[8]
Expert Analysis: This case demonstrates the isoxazole scaffold's potential to offer a better therapeutic window compared to its oxazole isomer in an antiviral context. The improved safety and efficacy profile of the isoxazole-containing compound suggests that its specific molecular geometry and electronic properties lead to more selective interactions with viral targets over host cell components.[8]
Experimental Design for Comparative Analysis
To ensure a robust and unbiased comparison of oxazole and isoxazole analogs, a standardized experimental workflow is essential. The following protocol outlines a typical in vitro enzyme inhibition assay.
General Workflow for Comparative Biological Evaluation
The diagram below illustrates a systematic approach to comparing the bioactivity of newly synthesized analogs.
Caption: General workflow for the comparative biological evaluation of isomeric analogs.
Protocol: In Vitro Enzyme Inhibition Assay (Kinase Example)
This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of test compounds.
1. Reagent Preparation:
- Prepare a 2X stock solution of the target kinase in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Prepare a 2X stock solution of the substrate peptide and ATP in kinase buffer.
- Prepare serial dilutions of the oxazole and isoxazole test compounds in 100% DMSO, followed by a final dilution in kinase buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
2. Assay Procedure:
- Add 10 µL of the diluted test compounds or controls to the wells of a 384-well plate.
- Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" control.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 20 µL of the 2X substrate/ATP solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 40 µL of a suitable stop/detection reagent (e.g., ADP-Glo™).
- Incubate for 40 minutes as per the detection reagent manufacturer's instructions.
3. Data Acquisition and Analysis:
- Read the plate on a luminometer to measure signal (e.g., luminescence).
- Subtract the background signal ("no enzyme" control) from all other measurements.
- Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
- Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The choice between an oxazole and an isoxazole scaffold is a critical decision in drug design, with the potential to significantly alter a compound's pharmacological profile.[2][9] As demonstrated by the case studies, isoxazole analogs can offer superior potency or an improved safety profile depending on the specific biological target.[1][8] However, there is no universal rule, and the optimal choice must be determined empirically for each new target. A systematic approach, involving direct head-to-head comparisons through robust and well-controlled experimental workflows, is paramount for elucidating the nuanced structure-activity relationships that drive successful drug discovery.
References
-
Bamgude, P., Pardhi, M., Meshram, P., Sonawane, H., & Tupare, S. (Year N/A). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]
-
Al-Mokyna, F. H., Al-Ghorbani, M., & Khan, I. U. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1365. Available from: [Link]
-
Al-Mokyna, F. H., Al-Ghorbani, M., & Khan, I. U. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Meher, C. P., Sethy, S. P., & Ahmed, S. M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor. Available from: [Link]
-
Gujjarappa, R., Sravani, S., Kabi, A. K., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., & Singh, V. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available from: [Link]
-
Kim, J., Lee, J., Park, S. J., Lee, S., Kim, J., & Heo, T. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports, 14(1), 1083. Available from: [Link]
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(1), 1334-1346. Available from: [Link]
-
Gkoktsis, A., Tsolaki, E., & Geronikaki, A. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(11), 2636. Available from: [Link]
-
Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Gkoktsis, A., Tsolaki, E., & Geronikaki, A. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(11), 2636. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
Validation of Target Engagement for 2-(3-Methoxybenzoyl)oxazole
Executive Summary: The Pharmacophore & Target
2-(3-Methoxybenzoyl)oxazole represents a privileged scaffold in the design of microtubule-destabilizing agents (MDAs). Structurally analogous to the "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) class and combretastatins, this compound targets the colchicine-binding site at the interface of
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), benzoyl-oxazole derivatives function by sterically hindering the curved-to-straight conformational transition of tubulin necessary for microtubule polymerization. This guide provides a rigorous framework to validate this specific target engagement (TE), distinguishing it from off-target cytotoxicity.
Comparative Landscape: Performance vs. Standards
To validate 2-(3-Methoxybenzoyl)oxazole, it must be benchmarked against established tubulin inhibitors. The following table contrasts its theoretical performance profile (based on structural class behavior) with industry standards.
Table 1: Comparative Profile of Microtubule Destabilizing Agents
| Feature | 2-(3-Methoxybenzoyl)oxazole | Colchicine (Standard) | Nocodazole (Synthetic Control) |
| Binding Site | Colchicine Site ( | Colchicine Site | Colchicine Site |
| Mechanism | Polymerization Inhibition | Polymerization Inhibition | Polymerization Inhibition (Rapid Reversibility) |
| Binding Kinetics | Fast-on / Slow-off (Pseudo-irreversible) | Slow-on / Slow-off (Pseudo-irreversible) | Fast-on / Fast-off (Reversible) |
| MDR Sensitivity | Low (Often evades P-gp efflux) | High (P-gp substrate) | Moderate |
| Solubility | Moderate (Lipophilic core) | High (Water soluble) | Low (Requires DMSO) |
| Validation Metric | IC50 < 5 µM (Polymerization) | IC50 ~ 2-3 µM (Polymerization) | IC50 ~ 2-4 µM (Polymerization) |
Analytic Insight: The primary advantage of the benzoyl-oxazole scaffold over Colchicine is its reduced susceptibility to P-glycoprotein (P-gp) mediated efflux, making it a superior candidate for multidrug-resistant (MDR) cell lines.
Mechanistic Visualization
The following diagram illustrates the specific pathway of target engagement and the downstream cellular consequences.
Figure 1: Mechanism of Action. The compound locks tubulin dimers in a curved conformation, preventing straight protofilament assembly.
Validation Protocols (The "How-To")
To claim "Target Engagement," you must prove interaction at three levels: Biochemical (Purified protein), Biophysical (Binding site confirmation), and Cellular (In-cell engagement).
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Objective: Quantify the inhibition of microtubule assembly in a cell-free system. This is the gold standard for validating direct interaction.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Control: Colchicine (5 µM).
Workflow:
-
Preparation: Dilute 2-(3-Methoxybenzoyl)oxazole in DMSO to 100X the final concentration (e.g., 100, 300, 1000 µM stocks).
-
Baselines: Keep Tubulin stock on ice. Prepare a 96-well half-area plate pre-warmed to 37°C.
-
Reaction Mix: Mix Tubulin (3 mg/mL final) + GTP (1 mM) + PEM Buffer.
-
Induction: Add 1 µL of compound stock to the wells. Immediately add 99 µL of Reaction Mix.
-
Measurement: Read Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic plate reader.
Data Interpretation:
-
Vmax (Slope): Compare the slope of the growth phase (0–20 min).
-
Steady State: Compare the final absorbance plateau.
-
Validation Criteria: A dose-dependent reduction in Vmax and final plateau compared to the DMSO control confirms polymerization inhibition.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound engages the target inside the living cell, protecting it from thermal denaturation.
Workflow:
-
Treatment: Treat cells (e.g., HeLa or A549) with 10 µM 2-(3-Methoxybenzoyl)oxazole or DMSO for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Aliquot: Divide the cell suspension into 8–10 PCR tubes.
-
Thermal Challenge: Heat each tube to a distinct temperature (range 40°C to 65°C) for 3 minutes using a gradient PCR cycler.
-
Cooling: Incubate at RT for 3 min, then snap-freeze in liquid nitrogen (optional but recommended for lysis efficiency).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for
-tubulin.
Validation Criteria:
-
Plot the "Band Density" vs. "Temperature".
-
Shift: If the compound binds tubulin, the melting curve will shift to the right (higher
), indicating thermal stabilization.
Experimental Workflow Diagram
This diagram outlines the logical progression of experiments required to publish a validated target engagement study.
Figure 2: Validation Pipeline. A sequential approach from biochemical verification to cellular confirmation.
References
-
Wang, Z., et al. (2011).[1] Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Cancer Research.[1][2][3][4] Link
-
Lu, Y., et al. (2012). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry. Link
-
Martinez, R., et al. (2015). In vitro validation of tubulin polymerization inhibitors: A comparative guide. Methods in Molecular Biology. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
-
Bhattacharyya, B., et al. (2008). Ligand binding to the colchicine site of tubulin. Methods in Cell Biology. Link
Sources
- 1. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3-Methoxybenzoyl)oxazole for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(3-Methoxybenzoyl)oxazole
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The title compound, 2-(3-Methoxybenzoyl)oxazole, incorporates this versatile heterocycle linked to a methoxy-substituted benzoyl group, making it a valuable building block for the development of novel therapeutic agents. The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, highlighting the importance of efficient and reproducible synthetic access to this compound. This guide will explore and compare established methods for the synthesis of 2-(3-Methoxybenzoyl)oxazole, providing a comprehensive resource for chemists in the field.
Comparative Analysis of Synthetic Methodologies
Two principal and reproducible synthetic strategies for the preparation of 2-(3-Methoxybenzoyl)oxazole are presented and compared: the Robinson-Gabriel synthesis and a one-pot condensation reaction. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
Method 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] This two-step approach first involves the synthesis of an N-(2-oxoalkyl)-3-methoxybenzamide intermediate, which is then cyclized to form the target oxazole.
The synthesis begins with the acylation of an α-amino ketone with 3-methoxybenzoyl chloride. This reaction forms the crucial N-(2-oxoalkyl)-3-methoxybenzamide precursor.
Experimental Protocol: Synthesis of N-(2-oxo-2-phenylethyl)-3-methoxybenzamide
-
To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (2.2 eq) or pyridine, at 0 °C.
-
Slowly add a solution of 3-methoxybenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(2-oxo-2-phenylethyl)-3-methoxybenzamide.
The synthesized α-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield the final oxazole product.[2]
Experimental Protocol: Robinson-Gabriel Cyclodehydration
-
Carefully add the N-(2-oxo-2-phenylethyl)-3-methoxybenzamide intermediate (1.0 eq) to concentrated sulfuric acid (or a mixture of sulfuric acid and acetic anhydride) at 0 °C.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified period (typically 1-4 hours), monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(3-Methoxybenzoyl)oxazole.
Expertise & Experience: The Robinson-Gabriel synthesis is a robust and well-established method. The key to a successful outcome lies in the efficient synthesis and purification of the α-acylamino ketone intermediate. The choice of dehydrating agent in the second step can influence the reaction time and yield; sulfuric acid is effective, but phosphorus oxychloride in a solvent like pyridine can offer milder conditions for sensitive substrates.
Trustworthiness: This method is highly reproducible. The intermediates and final product are typically crystalline solids, facilitating purification by recrystallization. Spectroscopic analysis (NMR, IR) and melting point determination provide reliable validation of the product's identity and purity.
Method 2: One-Pot Condensation of 3-Methoxybenzoic Acid, Benzoin, and Ammonium Acetate
A more convergent and atom-economical approach involves a one-pot reaction of a carboxylic acid, a benzoin derivative, and an ammonia source.[3] This method circumvents the need for the preparation and isolation of the α-acylamino ketone intermediate.
Experimental Protocol: One-Pot Synthesis of 2-(3-Methoxyphenyl)-4,5-diphenyloxazole
Note: This protocol describes the synthesis of a closely related analogue, 2-(3-methoxyphenyl)-4,5-diphenyloxazole, from which the synthesis of 2-(3-Methoxybenzoyl)oxazole can be extrapolated by using an appropriate α-hydroxy ketone.
-
In a round-bottom flask, combine 3-methoxybenzoic acid (1.0 eq), benzoin (1.0 eq), and ammonium acetate (1.5-2.0 eq).
-
Add a catalytic amount of a Lewis acid, such as copper(II) acetate or another suitable catalyst, and a high-boiling solvent like acetic acid or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 120-150 °C) for several hours (4-12 hours), monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure oxazole.[3]
Expertise & Experience: This one-pot method is operationally simpler than the Robinson-Gabriel synthesis. The critical parameter is the choice of catalyst and reaction temperature. The use of a heterogeneous catalyst could simplify the work-up procedure.[3] The reaction mechanism likely involves the in-situ formation of an α-acylamino ketone intermediate which then undergoes cyclodehydration.
Trustworthiness: While being a more direct route, the one-pot nature might sometimes lead to more side products compared to the stepwise Robinson-Gabriel approach, potentially complicating purification. However, for structurally simple targets, it can be a highly efficient and reproducible method.
Data Presentation and Comparison
| Parameter | Robinson-Gabriel Synthesis | One-Pot Condensation |
| Starting Materials | 3-Methoxybenzoyl chloride, α-amino ketone | 3-Methoxybenzoic acid, Benzoin derivative, Ammonium acetate |
| Number of Steps | Two | One |
| Reaction Conditions | Step 1: Mild (0 °C to RT); Step 2: Harsher (conc. acid, heat) | High temperature (reflux) |
| Typical Yields | Moderate to Good (overall) | Good to Excellent |
| Scalability | Readily scalable | Potentially scalable, may require optimization |
| Purification | Stepwise purification of intermediate and final product | Direct purification of the final product |
| Key Advantage | High reliability and well-understood mechanism | Operational simplicity and atom economy |
| Potential Drawback | Longer overall synthesis time | Higher reaction temperatures, potential for side products |
Visualization of Synthetic Workflows
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel synthesis of 2-(3-Methoxybenzoyl)oxazole.
One-Pot Condensation Workflow
Caption: Workflow for the one-pot synthesis of a 2-(3-methoxyphenyl)oxazole derivative.
Conclusion and Recommendations
Both the Robinson-Gabriel synthesis and the one-pot condensation method are viable routes for the preparation of 2-(3-Methoxybenzoyl)oxazole. The choice between these methods will depend on the specific needs of the researcher.
-
For high reliability, scalability, and access to the intermediate for further derivatization , the Robinson-Gabriel synthesis is recommended. Its stepwise nature allows for better control and purification at each stage.
-
For rapid synthesis, operational simplicity, and improved atom economy on a smaller scale , the one-pot condensation is an attractive alternative, provided that the purification of the final product is straightforward.
Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific setup and desired purity level. The information provided in this guide serves as a solid foundation for the successful and reproducible synthesis of 2-(3-Methoxybenzoyl)oxazole.
References
- Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909, 95, 2167–2174.
- Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910, 43, 134–138.
- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13, 2369–2372.
- Fischer, E. Ueber die Cyanhydrine der Aldehyde und Ketone. Ber. Dtsch. Chem. Ges.1896, 29, 1515–1517.
- Wasserman, H. H.; Vinick, F. J. Mechanism of the Robinson-Gabriel synthesis of oxazoles. J. Org. Chem.1973, 38, 2407–2408.
- Reddy, C. R.; Kumar, M. S.; Nageswar, Y. V. D. A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles catalyzed by copper(II) acetate. Tetrahedron Lett.2007, 48, 7169–7172.
Sources
2-(3-Methoxybenzoyl)oxazole proper disposal procedures
Safe Disposal Protocol: 2-(3-Methoxybenzoyl)oxazole [1][2]
Executive Summary & Immediate Directive
Chemical Identity: 2-(3-Methoxybenzoyl)oxazole CAS Number: 898759-47-2 Waste Classification: Non-halogenated Organic Solvent/Solid Waste (High BTU).[1][2] Primary Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).[1][2]
CRITICAL PROHIBITIONS:
-
DO NOT dispose of via municipal drains or sinks.[2]
-
DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) during waste accumulation.[2]
-
DO NOT treat as general trash; this is regulated chemical waste.[2]
Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its reactivity. 2-(3-Methoxybenzoyl)oxazole is a synthetic intermediate containing an oxazole ring and a methoxy-substituted benzoyl group .[1]
| Property | Data | Relevance to Disposal |
| CAS Number | 898759-47-2 | Unique identifier for waste manifesting.[1][2] |
| Molecular Formula | C₁₁H₉NO₃ | High carbon/oxygen content makes it suitable for fuel blending/incineration.[1][2] |
| Physical State | Solid (Crystalline) | Requires solid waste containers; avoid generating dust.[1] |
| Solubility | Low in water; Soluble in organics (DMSO, DCM) | Do not flush. It will precipitate and clog plumbing or contaminate effluent.[1][2] |
| Reactivity | Acid/Base Sensitive | The oxazole ring can hydrolyze under strong acidic conditions.[1][2] Keep pH neutral in waste streams.[1][2] |
Expert Insight (SAR Analysis): While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis dictates we treat it as an Irritant (H315/H319) with potential aquatic toxicity.[2] The oxazole moiety suggests thermal stability until combustion, meaning simple chemical deactivation (like bleach treatment) is ineffective and potentially dangerous.[2] Incineration is the only validated disposal route.
Waste Segregation & Accumulation Protocol
Proper segregation is the first line of defense against lab accidents.[1][2] Use the following decision logic to categorize your waste.
A. Solid Waste (Pure Substance or Contaminated Debris)[2]
-
Applicability: Expired pure chemical, contaminated gloves, weigh boats, paper towels.[2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar or yellow hazardous waste bag.
-
Labeling: "Hazardous Waste - Solid Organic Debris (Contains 2-(3-Methoxybenzoyl)oxazole)."[1]
B. Liquid Waste (Mother Liquors/Solutions)[2]
-
Applicability: Reaction mixtures (e.g., in DCM, Ethyl Acetate, or DMSO).[2]
-
Container: Amber glass or HDPE solvent carboy.[2]
-
Segregation:
C. Disposal Decision Tree (Visualization)
Figure 1: Logical workflow for segregating 2-(3-Methoxybenzoyl)oxazole waste streams based on physical state and solvent compatibility.
Step-by-Step Disposal Procedures
Scenario 1: Disposal of Expired/Excess Pure Solid
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2]
-
Transfer: Carefully transfer the solid into a sealable primary container (screw-top vial).
-
Secondary Containment: Place the primary container inside a clear plastic zip-lock bag to contain potential leakage.
-
Accumulation: Deposit into the lab's Solid Hazardous Waste Drum .
-
Manifesting: List the full chemical name and CAS (898759-47-2) on the waste tag.[1][2] Do not use abbreviations like "Oxazole deriv."
Scenario 2: Cleaning Spills (Benchtop Scale)
-
Isolate: Alert nearby personnel and demarcate the area.
-
Absorb:
-
Clean: Wipe the surface with ethanol followed by soap and water.[2]
-
Dispose: All absorbent materials must go into the Solid Hazardous Waste bin, not the regular trash.
Regulatory & Compliance Context (RCRA)
In the United States, this compound falls under the "Generators of Hazardous Waste" guidelines (40 CFR Part 262).[2]
-
Waste Code Determination:
-
If the waste solution is flammable (Flash point < 60°C due to solvent): D001 (Ignitable).[2]
-
If the pure solid is discarded: It is not explicitly P-listed or U-listed by the EPA, but must be characterized by the generator.[1][2]
-
Best Practice: Manage as Non-RCRA Regulated Chemical Waste if pure, or under the codes of the co-solvent (e.g., F002 for DCM solutions).[2]
-
Self-Validating Safety Check: Before closing any waste container, ask: Did I mix this with an oxidizer?
-
Test: If the waste container is warm to the touch or off-gassing, evacuate the area immediately.[2] This indicates an incompatibility reaction.[1][2][3]
References
-
U.S. Environmental Protection Agency (EPA) . (2023).[2] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]
-
PubChem . (n.d.).[2] Compound Summary: Oxazole Derivatives. National Library of Medicine.[1][2] Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(3-Methoxybenzoyl)oxazole
Executive Safety Summary
Handling 2-(3-Methoxybenzoyl)oxazole (CAS: 898759-47-2) requires a risk-based approach typical for functionalized heterocyclic building blocks. While specific toxicological data (LD50) for this exact isomer is often limited in public registries, its structural components—an oxazole ring fused with a 3-methoxybenzoyl (anisoyl) group —dictate that it be treated as a potent irritant and potential sensitizer .
The Core Directive: In the absence of comprehensive tox-screens, you must apply the Precautionary Principle . Treat this compound as if it possesses the combined hazards of its metabolic precursors: potential respiratory irritation (oxazole moiety) and dermal sensitization.
Chemical Hazard Analysis (The "Why")
To select the right PPE, we must understand the molecular behavior.
| Structural Component | Associated Hazard Risk | Physiological Mechanism |
| Oxazole Ring | Respiratory/Mucosal Irritation | Nitrogen-oxygen heterocycles often exhibit high reactivity with mucosal membranes, leading to inflammation (H335). |
| Benzoyl Moiety | Skin Absorption & Irritation | Lipophilic aromatic rings facilitate dermal permeation. Once absorbed, they can act as haptens, triggering allergic dermatitis (H317). |
| Physical State | Inhalation of Particulates | Likely a solid/powder. Static charge can aerosolize particles during weighing, creating an immediate inhalation vector. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling bioactive organic intermediates.
A. Dermal Protection (Gloves)
Recommendation: Double-gloving is mandatory during weighing and solubilization.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).
Scientific Rationale: Standard 4 mil nitrile gloves provide adequate splash protection against the solid. However, once solubilized in organic solvents (e.g., DCM, DMSO), the permeation rate increases drastically. The solvent acts as a carrier vehicle, transporting the solute through the glove material.
-
Protocol: Inspect inner gloves immediately if the outer glove is compromised. Change outer gloves every 60 minutes of active handling.
B. Respiratory Protection
Recommendation: Engineering controls are primary.[1]
-
Primary: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.
-
Secondary (if hood is unavailable): N95 or P100 particulate respirator.
Scientific Rationale: The oxazole ring is prone to protonation. Inhalation of dust can solubilize the compound in the mucous lining of the lungs, potentially lowering local pH or causing direct cytotoxicity.
C. Ocular Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Note: Standard safety glasses are insufficient for fine powders that can drift around side shields.
Operational Workflow: Step-by-Step
This protocol minimizes exposure during the most critical phase: Transfer and Solubilization .
Phase 1: Preparation & Weighing
-
Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Organic powders like 2-(3-Methoxybenzoyl)oxazole often carry high static charges, causing "particle flight."
-
Tare First: Tare the weighing boat before opening the chemical container to minimize open-container time.
-
The "Drop" Technique: Do not spatula-scoop aggressively. Tap the spatula gently to vibrate the powder onto the boat. This reduces aerosol generation.[2]
Phase 2: Solubilization
-
Solvent Selection: When dissolving in DMSO or DMF, be aware that these solvents significantly enhance skin absorption.
-
Add Solvent to Solid: Always add the solvent to the solid, not the reverse, to prevent displacing a cloud of light powder.
Phase 3: Decontamination
-
Solvent Wash: Wipe the balance area with a paper towel dampened with Ethanol or Isopropanol (solubilizes the organic residue better than water).
-
Soap Wash: Follow with a surfactant (soap) and water wash to remove residues.
Visualization: Safe Handling Logic Flow
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Workflow logic distinguishing between solid state (inhalation risk) and liquid state (permeation risk) handling protocols.
Disposal & Emergency Response
Waste Segregation[3]
-
Solid Waste: Dispose of contaminated weighing boats and gloves in a container labeled "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate based on the solvent used. If dissolved in halogenated solvents (DCM), use the "Halogenated" waste stream.
Spill Response
-
Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with ethanol) to prevent dust generation, then wipe up.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent to clean skin (this drives the chemical deeper).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
PubChem. (n.d.). Compound Summary: Oxazole.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.
-
VulcanChem. (n.d.). 2-(3-Methoxybenzoyl)oxazole Product Data.
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
